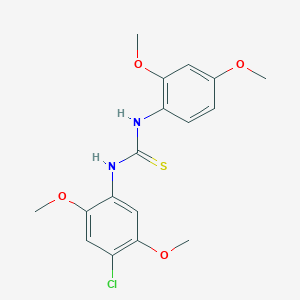
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea, commonly known as CDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
CDT has been extensively studied for its potential applications in scientific research. It has been investigated as a potential anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. CDT has also been investigated for its potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, CDT has been investigated for its potential applications in infectious diseases, as it has been shown to inhibit the replication of human immunodeficiency virus (HIV).
Mechanism of Action
The mechanism of action of CDT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CDT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CDT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CDT has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
CDT has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity. CDT has also been shown to inhibit the aggregation of amyloid beta peptides, which may contribute to its potential applications in neurodegenerative diseases. Additionally, CDT has been shown to inhibit the replication of HIV, which may contribute to its potential applications in infectious diseases.
Advantages and Limitations for Lab Experiments
CDT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. However, CDT also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its potential applications in some experiments. Additionally, its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for the study of CDT. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and derivatives of CDT may enhance its potential applications in scientific research.
Synthesis Methods
CDT can be synthesized through various methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethoxybenzaldehyde and ammonium thiocyanate in ethanol. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity of the synthesized CDT can be confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
Product Name |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C17H19ClN2O4S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O4S/c1-21-10-5-6-12(15(7-10)23-3)19-17(25)20-13-9-14(22-2)11(18)8-16(13)24-4/h5-9H,1-4H3,(H2,19,20,25) |
InChI Key |
OMPZFESGQVMCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)



